molecular formula C8H15NO2 B12872269 5-(4-Hydroxybutyl)pyrrolidin-2-one

5-(4-Hydroxybutyl)pyrrolidin-2-one

Cat. No.: B12872269
M. Wt: 157.21 g/mol
InChI Key: KLGFPCRBSBNTOO-UHFFFAOYSA-N
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Description

(S)-5-(Hydroxymethyl)-2-pyrrolidinone , is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H17NO2 . The pyrrolidine ring, a five-membered saturated heterocycle, plays a crucial role in its structure.

Preparation Methods

a. Synthetic Routes: Several synthetic strategies exist for preparing 5-(4-Hydroxybutyl)pyrrolidin-2-one:

    Ring Construction: It can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors.

    Functionalization of Preformed Pyrrolidine Rings: This approach involves modifying preformed pyrrolidine rings, such as proline derivatives.

b. Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. Researchers have explored various methods to achieve this compound’s synthesis.

c. Industrial Production:

Chemical Reactions Analysis

5-(4-Hydroxybutyl)pyrrolidin-2-one can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes can also be relevant.

    Substitution: Substitution reactions involving the hydroxyl group or other functional groups are possible.

Common reagents and conditions vary based on the specific reaction type. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

This compound finds applications across scientific domains:

    Chemistry: It serves as a building block for synthesizing other compounds.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Its potential therapeutic properties warrant investigation.

    Industry: Applications in materials science, catalysis, and more are being explored.

Mechanism of Action

The exact mechanism by which 5-(4-Hydroxybutyl)pyrrolidin-2-one exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-(4-hydroxybutyl)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c10-6-2-1-3-7-4-5-8(11)9-7/h7,10H,1-6H2,(H,9,11)

InChI Key

KLGFPCRBSBNTOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CCCCO

Origin of Product

United States

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